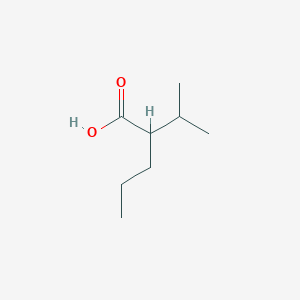

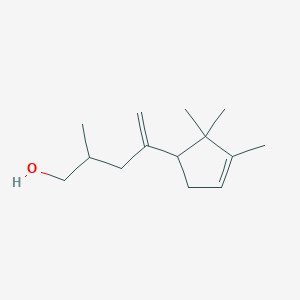

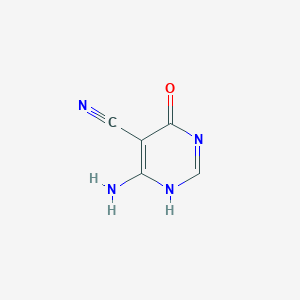

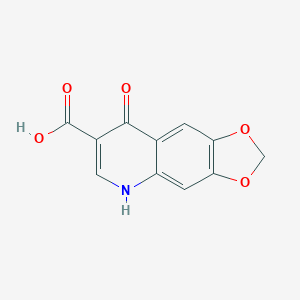

6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride

Übersicht

Beschreibung

Quinazoline derivatives are a class of heterocyclic compounds that have attracted significant attention due to their diverse pharmacological activities and potential applications in medicinal chemistry. The synthesis and characterization of quinazoline derivatives involve various chemical reactions and analyses to understand their molecular and chemical properties.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves cyclization and etheration reactions. For example, Yan et al. (2013) synthesized 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives through cyclization and etheration, starting from N′-(5-(3-chloropropoxy)-2-cyano- 4-methoxyphenyl)- N, N-dimethylformamidine (Yan, Huang, & Zhang, 2013).

Molecular Structure Analysis

The molecular structures of quinazoline derivatives are characterized using techniques such as IR, ^1H NMR, ^13C NMR, MS, and elemental analysis. For instance, the study by Yan et al. (2013) utilized these techniques to characterize the structures of synthesized quinazoline derivatives, confirming the expected molecular frameworks and functional groups.

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions that highlight their reactivity and potential for further chemical modifications. Costa et al. (2004) provided an approach to synthesizing quinazolin-2-ones through palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives, demonstrating the versatility of quinazoline compounds in chemical synthesis (Costa et al., 2004).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility and thermal stability, are crucial for their practical applications. For example, the study on luminescence and electroluminescence by Chen (2005) reported high thermal stability for benzimidazol-2-yl-quinoline and its zinc complex, important for their use in organic light-emitting devices (Chen, 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis and Purification

Optimized synthesis and purification processes for erlotinib hydrochloride, which is closely related to the chemical structure , involve the use of highly polar piperazine in nucleophilic substitution reactions. This process transforms the chlorinated intermediate byproduct into a more polar compound, facilitating its removal by recrystallization and yielding highly pure erlotinib hydrochloride with a purity greater than 99.9% (Geng Zhang & Linlin Zha, 2013).

Molecular Structural Studies

The study of AG-1478, a structurally similar compound, through density functional theory (DFT) and molecular orbital theory illustrates the importance of understanding molecular conformations for the development of potent biopharmaceuticals. Spectral signatures correlated with drug structures assist in identifying relevant targets and interactions, showcasing the compound's potential in broad biopharmaceutical activities (M. Khattab et al., 2016).

Bioactivation and Metabolic Studies

Compounds containing a terminal phenyl acetylene moiety, similar to the query compound, have shown unique metabolic pathways when incubated with cytochrome P450. These studies reveal the potential for unexpected metabolic products that could impact drug efficacy and safety profiles, providing insights into the enzymatic bioactivation of such compounds (R. Subramanian et al., 2011).

Degradation and Stability Studies

Research on erlotinib hydrochloride's stability under various stress conditions has led to the identification of novel degradation products. These findings are crucial for drug quality control and the development of stable pharmaceutical formulations (A. Mahajan et al., 2015).

Insecticidal Efficacy

The synthesis and testing of novel bis quinazolinone derivatives for insecticidal efficacy demonstrate the potential of quinazolinone compounds in agricultural applications. Such research broadens the scope of these compounds beyond pharmaceuticals, offering insights into their utility in pest management (Manal M. El-Shahawi et al., 2016).

Crystallography and Material Science

The crystallization studies of erlotinib, involving multicomponent crystals, provide valuable information for the pharmaceutical development process, including drug formulation and the study of drug-drug interactions. These studies highlight the significance of crystallography in understanding and enhancing drug properties (B. Sridhar et al., 2010).

Eigenschaften

IUPAC Name |

6,7-bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N3O2.ClH/c1-2-14-4-3-5-15(10-14)25-20-16-11-18(26-8-6-21)19(27-9-7-22)12-17(16)23-13-24-20;/h1,3-5,10-13H,6-9H2,(H,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJCPYXGLTWKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCCl)OCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596531 | |

| Record name | 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride | |

CAS RN |

183320-00-5 | |

| Record name | 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)

![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)